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Compound of Interest

Compound Name: (S)-2-(phenoxymethyl)morpholine

Cat. No.: B8524709

Executive Summary

o Target Molecule: (S)-2-(phenoxymethyl)morpholine

o CAS Number: 1986514-05-9 (HCI salt), 56287-61-7 (S-isomer generic)
e Molecular Formula: C11H1sNOz2

» Molecular Weight: 193.24 g/mol

o Key Application: Chiral building block for (S,S)-Reboxetine and related bioactive morpholine
analogs.[1]

o Stereochemical Criticality: The biological activity of the final NRI drug often depends strictly
on the (S,S)-configuration. Maintaining the integrity of the (S)-chiral center at the C2 position
of the morpholine ring is the primary synthetic challenge.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into readily available chiral pool
precursors.
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Figure 1: Retrosynthetic strategies for (S)-2-(phenoxymethyl)morpholine.

Route 1: Industrial Synthesis (Epichlorohydrin
Route)

Best for: Large-scale production, cost-efficiency. Mechanism: Nucleophilic substitution followed
by intramolecular cyclization.

Phase 1: Synthesis of (S)-Glycidyl Phenyl Ether

This step requires careful control to prevent racemization of the epoxide.

e Reagents: Phenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), K2COs (1.5 eq),
Acetone/Acetonitrile.

e Protocol:

o Dissolve phenol (9.4 g, 100 mmol) and K2COs (20.7 g, 150 mmol) in acetonitrile (150 mL).
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o Heat to reflux for 30 minutes to form the phenoxide.
o Cool to 60°C and add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 1 hour.
o Reflux for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Filter solids, concentrate filtrate, and partition between water/DCM. Dry organic
layer (Na2S0Oa4) and concentrate.

o Purification: Vacuum distillation or column chromatography.
o Yield: ~85-90%.

o Stereochemistry Note: The reaction proceeds primarily via S_N2 attack at the primary
carbon (CH2ClI), retaining the chiral center configuration.

Phase 2: Morpholine Ring Formation

» Reagents: (S)-Glycidyl Phenyl Ether, 2-Aminoethyl hydrogen sulfate, NaOH, Toluene/Water
(Biphasic).

e Protocol:
o Dissolve (S)-glycidyl phenyl ether (15.0 g, 100 mmol) in toluene (100 mL).
o Prepare a solution of NaOH (16.0 g, 400 mmol) in water (50 mL).

o Add 2-aminoethyl hydrogen sulfate (15.5 g, 110 mmol) to the aqueous base; stir until
dissolved.

o Mix the organic and aqueous phases. Heat to 60°C with vigorous stirring (Phase Transfer
Catalyst like TBAB can be added, 5 mol%).

o Reaction: Stir at 60°C for 12 hours. The amine opens the epoxide (at the terminal CH2),
and the resulting alkoxide displaces the sulfate group to close the ring.

o Workup: Separate phases. Extract aqueous layer with toluene. Wash combined organics
with brine.
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o Isolation: Acidify with HCI/MeOH to precipitate the hydrochloride salt or concentrate for the

free base.

o Yield: ~65-75%.

Route 2: Precision Synthesis (Mitsunobu Coupling)

Best for: High enantiomeric excess (>99% ee), library generation, or when starting from the

morpholine scaffold.

Workflow Diagram

(S)N-Boc-2 THE, 0°C -> RT
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Figure 2: Mitsunobu coupling workflow. Note: Reaction at the primary alcohol retains the
stereochemistry of the adjacent C2 center.

Protocol

e Preparation: Dissolve (S)-4-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and
Triphenylphosphine (PPhs, 1.5 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[2][3][4]

o Addition: Add Phenol (1.1 eq). Then, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

dropwise over 20 minutes.

o Expert Insight: Maintain temperature <5°C during DIAD addition to minimize side

reactions.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours.
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o Workup: Concentrate THF. Triturate residue with cold Ether/Hexane to precipitate
Triphenylphosphine oxide (TPPO). Filter.

o Deprotection: Dissolve the filtrate (Boc-intermediate) in DCM (10 vol). Add Trifluoroacetic
acid (TFA, 5 vol). Stir 2 hours.

e Neutralization: Quench with sat. NaHCOs, extract with DCM.

 Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Characterization & Validation

Spectroscopic Data (FreeBase)

Technique Parameter Observed Data (Expected)
1H NMR Solvent CDCls, 400 MHz
_ 7.25-7.30 (m, 2H), 6.90-7.00
Aromatic
(m, 3H)
3.85-3.95 (m, 1H, chiral
C2-H
center)
Ph-O-CH:2 3.98 (dd, 1H), 4.05 (dd, 1H)
. 2.80-3.10 (m, 4H, N-CH2),
Ring CH:2
3.60-3.75 (m, 2H, O-CH2)
NH 1.80 (br s, 1H)
13C NMR Aromatic 158.5,129.5, 121.0, 114.5
] . 76.2 (C2), 69.5 (Ph-O-CHz),
Aliphatic
66.8 (C6), 46.0 (C3), 45.2 (C5)
Mass Spec ESI+ [M+H]* =194.12 m/z

Chiral HPLC Method

To validate the (S)-enantiomer purity against the (R)-enantiomer.

e Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 pm).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8524709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[5]

Flow Rate: 1.0 mL/min.[6]

Detection: UV @ 220 nm or 270 nm.

Retention Times (Approx):

o (S)-Enantiomer: ~12.5 min

o (R)-Enantiomer: ~15.2 min

o Note: Order may reverse depending on specific column lot; confirm with racemic standard.

Troubleshooting & Optimization
Common Issues

e Low Yield in Cyclization (Route 1):
o Cause: Incomplete epoxide opening or polymerization.

o Solution: Ensure high agitation rates (biphasic system). Use fresh 2-aminoethyl hydrogen
sulfate. Maintain temperature strictly at 60°C; higher temps promote polymerization.

e TPPO Contamination (Route 2):
o Cause: Poor precipitation of triphenylphosphine oxide.

o Solution: Use a resin-bound phosphine (PS-PPhs) for easier filtration, or perform a
saponification workup if the product is stable.

e Racemization:
o Risk:[6] Acid-catalyzed ring opening of the epoxide at the chiral center during Route 1.

o Prevention: Keep the reaction basic (pH > 10) during the epoxide opening step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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